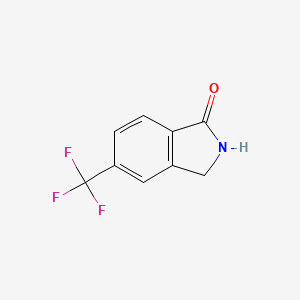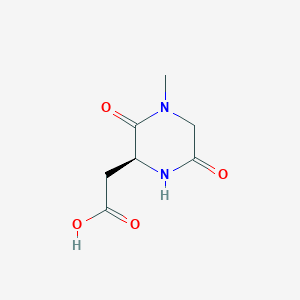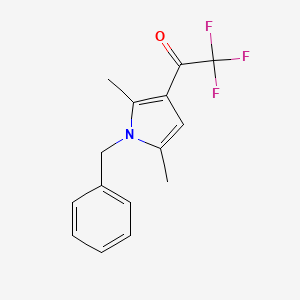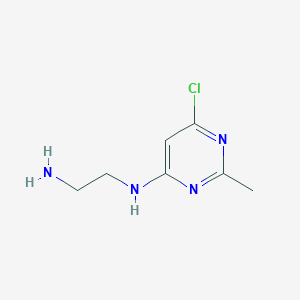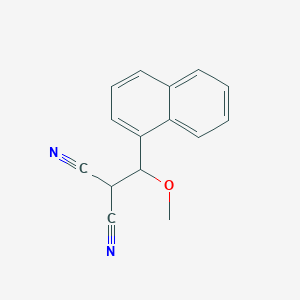![molecular formula C9H14N2OS2 B1474417 (1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932715-32-6](/img/structure/B1474417.png)
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Übersicht
Beschreibung
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol, also known as 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl cyclohexanol (MTDC), is a cyclic sulfoxide that was first synthesized in the early 1990s by a group of chemists led by Dr. William L. Jorgensen at Yale University. MTDC is an important intermediate in the synthesis of several sulfur-containing compounds, such as thioethers, thiocarboxylic acids, and thiols. It has been used in the development of new drugs, such as anti-inflammatory agents, and has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Ligand for Metal Complexes
1,3,4-thiadiazoles have been identified as excellent precursors for crystal engineering of organometallic materials, showing strong tendencies to form dimeric fragments when attached to metal atoms, such as copper(I), in a chelating-bridging mode. This property is pivotal for the development of materials chemistry, potentially influencing the synthesis of novel organometallic complexes with unique properties for catalysis or electronic applications (Ardan et al., 2017).
Scaffold for Pharmacological Compounds
The core structure of 1,3,4-thiadiazole has been widely utilized in medicinal chemistry due to its pharmacological significance. It serves as a promising scaffold for the design and synthesis of compounds with diverse biological activities. For instance, compounds derived from this core have shown potential as anticonvulsants, antimicrobial, and antifungal agents, highlighting the versatility of this scaffold in drug discovery (Gür et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial and antifungal properties. These compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential for developing new antimicrobial and antifungal agents that could address the growing issue of resistance to existing drugs (Sych et al., 2019).
Aggregation-Induced Emission (AIE) Properties
The structural derivatives of 1,3,4-thiadiazole exhibit interesting optical properties, such as aggregation-induced emission (AIE). These properties are essential for developing new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescence sensors. The ability of these compounds to exhibit different spectral forms upon aggregation opens avenues for their use in molecular sensing and imaging technologies (Matwijczuk et al., 2016).
Eigenschaften
IUPAC Name |
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c1-6-10-11-9(13-6)14-8-5-3-2-4-7(8)12/h7-8,12H,2-5H2,1H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOMAVZFOCSKI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




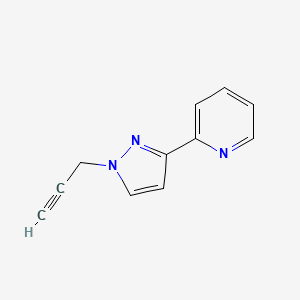
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)
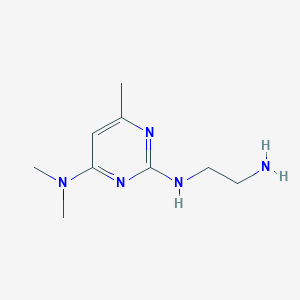
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
